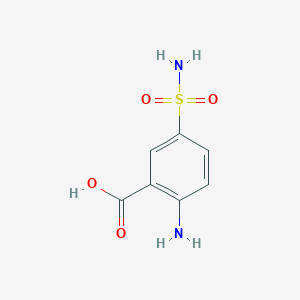

2-Amino-5-sulfamoylbenzoic acid

Description

The exact mass of the compound 2-Amino-5-sulfamoylbenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-5-sulfamoylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-sulfamoylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,8H2,(H,10,11)(H2,9,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGAUAWPCLQHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059678 | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-65-5 | |

| Record name | 2-Amino-5-(aminosulfonyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-5-(aminosulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-(aminosulphonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of Furosemide in Organic Solvents

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Nomenclature

This guide focuses on the solubility of Furosemide , chemically known as 4-chloro-2-(furfurylamino)-5-sulfamoylbenzoic acid. The initial topic of inquiry, "2-Amino-5-sulfamoylbenzoic acid," is a distinct chemical entity, identified as a known impurity of Furosemide (Furosemide Impurity 41). Given the extensive body of research and pharmaceutical relevance of Furosemide, and the comparative scarcity of data on its impurity, this guide will provide a comprehensive analysis of Furosemide's solubility. This approach ensures maximal value and applicability for professionals in drug development and research, where understanding the behavior of the active pharmaceutical ingredient (API) is paramount.

Introduction: The Critical Role of Solubility in Drug Development

Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. As a Biopharmaceutics Classification System (BCS) Class IV drug, Furosemide exhibits both low solubility and low permeability, posing significant challenges in formulation development.[1] A thorough understanding of its solubility in various organic solvents is therefore not merely an academic exercise, but a critical prerequisite for designing effective drug delivery systems, optimizing crystallization processes, and ensuring consistent product performance. This guide provides an in-depth exploration of the theoretical and practical aspects of Furosemide's solubility in organic media, offering a foundational resource for scientists and researchers.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is governed by its inherent physicochemical properties. For Furosemide, these properties dictate its interaction with different solvent environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁ClN₂O₅S | [2] |

| Molecular Weight | 330.74 g/mol | [2] |

| Melting Point | 206-220 °C (decomposes) | [3] |

| pKa | 3.48 - 3.9 | [4] |

| LogP | 2.03 | [4] |

| Appearance | White to slightly yellow crystalline powder | [1] |

Furosemide's structure, featuring a carboxylic acid group, a sulfonamide group, an amine, and a furan ring, results in a molecule with both polar and non-polar regions.[5] This amphiphilic nature is a key determinant of its complex solubility profile. The acidic carboxylic acid group (pKa ≈ 3.8) means its ionization state, and thus its aqueous solubility, is highly pH-dependent.[1][4] In organic solvents, the interplay of hydrogen bonding, dipolar interactions, and dispersion forces governs its solubility.

Quantitative Solubility of Furosemide in Organic Solvents

The following table summarizes the available quantitative solubility data for Furosemide in a range of common organic solvents. It is important to note that solubility is temperature-dependent, generally increasing with a rise in temperature.

| Solvent | Temperature (°C) | Solubility | Source(s) |

| Acetone | Room Temperature | 50 mg/mL (Soluble) | [3] |

| Methanol | Room Temperature | 50 mg/mL (Soluble, with heat) | [3] |

| Ethanol (96%) | Room Temperature | Sparingly soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Soluble | [3] |

| Dimethylformamide (DMF) | Room Temperature | ~30 mg/mL | |

| 1-Pentanol | 10.00 | 0.0154 (mole fraction) | [6] |

| 1-Pentanol | 50.00 | 0.0727 (mole fraction) | [6] |

| n-Propanol | 10.00 | 0.0053 (mole fraction) | [6] |

| n-Propanol | 50.00 | 0.0298 (mole fraction) | [6] |

| Isopropanol | 10.00 | 0.0035 (mole fraction) | [6] |

| Isopropanol | 50.00 | 0.0223 (mole fraction) | [6] |

| n-Butanol | 10.00 | 0.0031 (mole fraction) | [6] |

| n-Butanol | 50.00 | 0.0195 (mole fraction) | [6] |

| sec-Butanol | 10.00 | 0.0032 (mole fraction) | [6] |

| sec-Butanol | 50.00 | 0.0207 (mole fraction) | [6] |

| 2-Butanone | 10.00 | 0.0076 (mole fraction) | [6] |

| 2-Butanone | 50.00 | 0.0280 (mole fraction) | [6] |

| Methyl Acetate | 10.00 | 0.0053 (mole fraction) | [6] |

| Methyl Acetate | 50.00 | 0.0210 (mole fraction) | [6] |

| Ethyl Acetate | 10.00 | 0.0041 (mole fraction) | [6] |

| Ethyl Acetate | 50.00 | 0.0163 (mole fraction) | [6] |

Theoretical Framework for Solubility

A predictive understanding of solubility is invaluable in early-stage drug development, saving both time and resources. Several theoretical models can be employed to rationalize and forecast the solubility of Furosemide in organic solvents.

Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] A solvent is likely to dissolve a solute if their HSP values are similar.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Caption: Hansen Solubility Parameter space illustrating the relationship between Furosemide and good versus poor solvents.

Thermodynamic Models of Solubility

The solubility of a crystalline solid in a liquid solvent can be described by thermodynamic principles. The ideal solubility of a solute can be calculated using the van't Hoff equation, which relates solubility to the melting point and enthalpy of fusion of the solute. However, this model assumes an ideal solution, which is rarely the case in practice.

More sophisticated models, such as the Apelblat and Yaws models, provide a better correlation with experimental data by incorporating empirically derived parameters that account for non-ideal solution behavior.[6] These models are particularly useful for describing the temperature dependence of solubility.[6]

The Impact of Crystal Polymorphism

Furosemide is known to exist in different crystalline forms, or polymorphs.[8] These polymorphs, while chemically identical, have different crystal lattice arrangements and, consequently, different physical properties, including melting point and solubility. The stable, commercial form of Furosemide is typically Polymorph I. Other polymorphs or solvates may exhibit different solubility profiles. This is a critical consideration in drug development, as an unexpected polymorphic transformation can lead to changes in dissolution rate and bioavailability. Therefore, characterization of the solid-state form of Furosemide is a crucial step in any solubility study.

Experimental Determination of Solubility: A Self-Validating Protocol

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[9] The following protocol is a robust, self-validating system designed to yield accurate and reproducible results.

Materials and Equipment

-

Furosemide (or 2-Amino-5-sulfamoylbenzoic acid) of known purity

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the analyte

Step-by-Step Methodology

-

Solvent Saturation: Pre-saturate the organic solvent by adding a small amount of water (if applicable to the study design, e.g., for creating a water-saturated solvent system) and shaking for 24 hours at the desired experimental temperature. This step is crucial for obtaining true equilibrium solubility in solvent systems where mutual miscibility is a factor.

-

Preparation of Slurries: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solids at the end of the experiment is essential to ensure that a saturated solution has been achieved.

-

Equilibration: Add a known volume of the pre-saturated solvent to each vial. Place the vials in an orbital shaker set to the desired temperature and agitate for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield consistent solubility values.

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion: A Foundation for Rational Drug Development

The solubility of Furosemide in organic solvents is a multifaceted property that is critical to its successful development as a pharmaceutical product. This guide has provided a comprehensive overview of the key factors influencing its solubility, from its intrinsic physicochemical properties to the impact of crystal polymorphism. By integrating theoretical models with robust experimental protocols, researchers and drug development professionals can gain a deeper understanding of Furosemide's behavior, enabling the rational design of formulations and manufacturing processes. The data and methodologies presented herein serve as a valuable resource for navigating the challenges associated with this important, yet poorly soluble, therapeutic agent.

References

- Pakzad, Y., et al. (2015). Comparative evaluation of various solubility enhancement strategies for furosemide.

- Jouyban, A., et al. (2006). Solubility prediction for furosemide in water-cosolvent mixtures using the minimum number of experiments. Chemical & Pharmaceutical Bulletin, 54(5), 635-638.

-

Chen, J., et al. (2024). Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 69(6), 2374–2384. Available at: [Link]

- Jouyban, A. (2010).

- Maheshwari, R. K. (2012). SOLUBILITY OF FUROSEMIDE IN DIFFERENT HYDROTROPIC AGENTS. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 555-556.

-

U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Solubility of Things. (n.d.). Furosemide. Retrieved from [Link]

- BenchChem. (2025). Furosemide: A Technical Guide to Solubility and Stability. Retrieved from a hypothetical BenchChem technical note.

- Luner, P. E. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(3), 6-11.

-

ChemBK. (n.d.). 2-furfurylamino-4-chloro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-5-sulfamoylbenzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Unipd. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

CORE. (n.d.). Enhancement of solubility and dissolution rate of Furosemide by ternary solid dispersion technique. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]

- Turk J Pharm Sci. (2013). DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE.

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Comptes Rendus de l'Académie des Sciences. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]

- Substance Details. (n.d.). Benzoic acid, 5-(aminosulfonyl)-4-chloro-2-((2-furanylmethyl)amino)-.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chembk.com [chembk.com]

- 4. turkjps.org [turkjps.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. dissolutiontech.com [dissolutiontech.com]

The Multifaceted Biological Activities of 5-Sulfamoylbenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The 5-sulfamoylbenzoic acid core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of derivatives with a wide spectrum of biological activities. From established diuretics to emerging targeted cancer therapies, this versatile chemical entity continues to be a focal point for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the key biological activities of 5-sulfamoylbenzoic acid derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. Our aim is to equip researchers with the foundational knowledge and practical insights necessary to navigate the complexities of developing novel therapeutics based on this remarkable scaffold.

Carbonic Anhydrase Inhibition: A Prominent and Evolving Target

One of the most well-documented biological activities of 5-sulfamoylbenzoic acid derivatives is their ability to inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] These enzymes play a critical role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3]

Mechanism of Action: Mimicking the Transition State

The sulfonamide group (-SO₂NH₂) of these derivatives is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, mimicking the tetrahedral transition state of the CO₂ hydration reaction. This interaction effectively blocks the enzyme's catalytic activity. The acidic nature of the benzoic acid moiety further contributes to the binding affinity and pharmacokinetic properties of these inhibitors.

Isoform Selectivity and Therapeutic Implications

There are at least 15 known human CA isoforms, and the therapeutic utility of inhibitors often depends on their selectivity for specific isoforms.[4]

-

Diuretic Activity: Inhibition of CA II in the renal tubules leads to decreased reabsorption of bicarbonate, sodium, and water, resulting in diuresis. This is the basis for the clinical use of some sulfonamide diuretics.[5]

-

Antiglaucoma Effects: Inhibition of CA II in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[6]

-

Anticancer Potential (Targeting CA IX and XII): The tumor-associated isoforms CA IX and CA XII are overexpressed in many hypoxic solid tumors and play a crucial role in tumor cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[3][7][8] 5-Sulfamoylbenzoic acid derivatives that selectively inhibit these isoforms are of significant interest as novel anticancer agents.[4][9]

Signaling Pathways in Cancer Mediated by CA IX and XII Inhibition

The inhibition of CA IX and XII in the tumor microenvironment can disrupt key signaling pathways that promote cancer progression. The acidic microenvironment maintained by these enzymes is crucial for the activation of pathways that drive invasion and metastasis. By neutralizing this acidity, inhibitors can indirectly modulate these pathways.

Caption: Inhibition of CA IX/XII by 5-sulfamoylbenzoic acid derivatives.

Anticancer Activity: Beyond Carbonic Anhydrase Inhibition

While CA IX and XII inhibition is a primary mechanism, some 5-sulfamoylbenzoic acid derivatives exhibit anticancer activity through other pathways as well. Studies have reported their efficacy against various cancer cell lines, including breast (MCF-7), bone marrow (K-562), and cervical (HeLa) cancer cells.[10]

Structure-Activity Relationship (SAR) for Anticancer Effects

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the benzoyl and sulfamoyl moieties.

| R¹ Substituent (on Benzoyl Ring) | R² Substituent (on Sulfamoyl Nitrogen) | Observed Anticancer Activity | Reference |

| 2,4-dichloro | Aryl/Alkyl groups | Potent α-glucosidase and α-amylase inhibitory activity with potential antidiabetic and by extension, anticancer effects. | [11] |

| Varies | 1H-pyrazol-4-yl | Selective cytotoxicity towards cancerous cells. | [10] |

| 2,4-dichloro | Oxime esters | Antiproliferative effects on triple-negative breast cancer cells (MDA-MB-231). | [9] |

Note: This table provides a generalized summary. Specific activity is highly dependent on the exact chemical structure.

Antimicrobial Properties: A Renewed Area of Interest

The sulfonamide functional group has a long history in antimicrobial chemotherapy. 5-Sulfamoylbenzoic acid derivatives have demonstrated activity against a range of pathogenic microbes.

Spectrum of Activity

These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. For instance, certain derivatives have shown notable activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium kansasii.[12]

Mechanism of Action

The primary antimicrobial mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. By competing with the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway, leading to bacteriostasis.

Lysophosphatidic Acid Receptor 2 (LPA₂) Agonism: A Novel Frontier

Recent research has identified certain 5-sulfamoylbenzoic acid derivatives as potent and specific agonists of the lysophosphatidic acid receptor 2 (LPA₂).[13] LPA is a signaling lipid that regulates a multitude of cellular processes, and the LPA₂ receptor is implicated in cell survival and mucosal protection.[13][14]

Therapeutic Implications

The development of specific LPA₂ agonists holds promise for therapeutic interventions in conditions such as radiation-induced apoptosis and inflammatory bowel disease. The anti-apoptotic effects are mediated through the activation of pro-survival signaling cascades.[13]

LPA₂ Receptor Signaling Pathway

Upon agonist binding, the LPA₂ receptor couples to multiple G proteins (Gαi, Gαq, and Gα₁₂/₁₃) to initiate downstream signaling. This leads to the activation of pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which promotes cell survival.[15][16][17]

Caption: LPA₂ receptor signaling cascade initiated by a 5-sulfamoylbenzoic acid agonist.

Experimental Protocols: A Guide to Biological Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for assessing the biological activities of 5-sulfamoylbenzoic acid derivatives.

Synthesis of a Representative Derivative: 2,4-Dichloro-5-(N-phenylsulfamoyl)benzoic Acid

This protocol outlines a general two-step synthesis.

Caption: General synthetic workflow for a 5-sulfamoylbenzoic acid derivative.

Step-by-Step Methodology:

-

Chlorosulfonation: To a stirred solution of 2,4-dichlorobenzoic acid in a suitable solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid.

-

Filter, wash with cold water, and dry the crude product.

-

Amination: Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., pyridine or tetrahydrofuran).

-

Add the desired amine (e.g., aniline) dropwise at 0°C.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the final product.

-

Filter, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-sulfamoylbenzoic acid derivative.[18]

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of CA, which is inhibited by the test compounds.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, which can be quantified spectrophotometrically at 400 nm.

Protocol:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add CA assay buffer, the test compound at various concentrations, and a solution of the purified CA isoform.

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, pNPA.

-

Measure the absorbance at 400 nm at regular intervals using a microplate reader.

-

Calculate the rate of reaction and determine the IC₅₀ value of the inhibitor.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 5-sulfamoylbenzoic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[19]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Protocol:

-

Prepare serial twofold dilutions of the 5-sulfamoylbenzoic acid derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

-

Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) adjusted to a 0.5 McFarland standard.

-

Inoculate each well with the bacterial suspension.

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

Conclusion and Future Directions

The 5-sulfamoylbenzoic acid scaffold represents a highly fruitful area for drug discovery. Its derivatives have demonstrated a remarkable range of biological activities, from well-established diuretic and antiglaucoma effects to promising anticancer, antimicrobial, and novel receptor-modulating properties. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and robust experimental validation, holds significant potential for the development of next-generation therapeutics. Future research should focus on optimizing isoform selectivity for carbonic anhydrase inhibitors to minimize off-target effects, elucidating the detailed molecular mechanisms underlying their anticancer and antimicrobial activities, and further exploring their potential as modulators of novel therapeutic targets like the LPA₂ receptor.

References

-

2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (URL: [Link])

-

Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. (URL: [Link])

-

Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. (URL: [Link])

-

Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. (URL: [Link])

- Process for the prepar

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (URL: [Link])

-

LPAR2 (lysophosphatidic acid receptor 2). (URL: [Link])

-

Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. (URL: [Link])

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (URL: [Link])

-

SAR of Loop Diuretics. (URL: [Link])

- Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (URL: )

-

Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. (URL: [Link])

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (URL: [Link])

-

Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. (URL: [Link])

-

Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion. (URL: [Link])

-

Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. (URL: [Link])

-

Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. (URL: [Link])

-

Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. (URL: [Link])

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (URL: [Link])

-

LPAR2. (URL: [Link])

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (URL: [Link])

-

Correlation between carbonic anhydrase IX (CA-9), XII (CA-12) and hypoxia inducible factor-2α (HIF-2α) in breast cancer. (URL: [Link])

-

Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (URL: [Link])

-

Synthesis, structure-activity relationship studies, and X-ray crystallographic analysis of arylsulfonamides as potent carbonic anhydrase inhibitors. (URL: [Link])

-

The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. (URL: [Link])

-

Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. (URL: [Link])

-

5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (URL: [Link])

Sources

- 1. Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.unibs.it [iris.unibs.it]

- 10. Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. LPAR2 - Wikipedia [en.wikipedia.org]

- 18. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

The Pivotal Role of 2-Amino-5-sulfamoylbenzoic Acid: A Technical Guide for Chemical Synthesis

This guide provides an in-depth exploration of 2-Amino-5-sulfamoylbenzoic acid, a critical chemical intermediate in the synthesis of a variety of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its synthesis, chemical properties, and its application in the creation of high-value molecules.

Introduction: Unveiling a Versatile Scaffold

2-Amino-5-sulfamoylbenzoic acid, also known as 5-sulfamoylanthranilic acid, is a substituted anthranilic acid derivative. Its molecular structure, featuring a carboxylic acid, an amine, and a sulfonamide group, bestows upon it a unique reactivity profile, making it a valuable building block in medicinal chemistry. The strategic placement of these functional groups allows for a diverse range of chemical modifications, leading to the synthesis of compounds with significant biological activities. While its most prominent role is in the synthesis of potent loop diuretics, its utility extends to other classes of therapeutic agents. This guide will delve into the synthetic pathways to obtain this intermediate and its subsequent conversion into key pharmaceutical compounds, with a focus on the underlying chemical principles and practical experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Amino-5-sulfamoylbenzoic acid is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | [1] |

| Molecular Weight | 216.21 g/mol | [1] |

| Melting Point | 246 °C (decomposes) | [2] |

| pKa | 4.41 (predicted) | [2] |

| Appearance | Solid | - |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions. | General chemical knowledge |

Synthesis of 2-Amino-5-sulfamoylbenzoic Acid: A Mechanistic Approach

The most common and industrially viable route to 2-Amino-5-sulfamoylbenzoic acid begins with anthranilic acid. The synthesis involves two key electrophilic aromatic substitution reactions: chlorosulfonation followed by amination.

Step 1: Chlorosulfonation of Anthranilic Acid

The initial step involves the reaction of anthranilic acid with chlorosulfonic acid. The amino group of anthranilic acid is a strongly activating, ortho-, para-directing group. The carboxylic acid group is a deactivating, meta-directing group. The sulfonation occurs at the para position relative to the activating amino group.

Mechanism of Chlorosulfonation:

The electrophile in this reaction is the chlorosulfonium ion (ClSO₂⁺), which is generated in situ from chlorosulfonic acid.

Experimental Protocol: Synthesis of 2-Amino-5-chlorosulfonylbenzoic Acid

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.

-

Addition of Anthranilic Acid: Cool the chlorosulfonic acid and slowly add anthranilic acid in portions, maintaining a low temperature to control the exothermic reaction.

-

Reaction Conditions: After the addition is complete, the reaction mixture is typically heated to around 80°C for approximately one hour to ensure complete conversion[3]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is then carefully poured onto crushed ice to precipitate the product, 2-amino-5-chlorosulfonylbenzoic acid. The precipitate is collected by filtration and washed with cold water. This intermediate is often used directly in the next step without extensive purification due to its reactivity[4].

Causality of Experimental Choices:

-

Excess Chlorosulfonic Acid: Chlorosulfonic acid serves as both the reactant and the solvent, ensuring a sufficient concentration of the electrophile.

-

Controlled Temperature: The initial cooling during the addition of anthranilic acid is crucial to manage the highly exothermic nature of the reaction. Subsequent heating is necessary to drive the reaction to completion.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it hydrolyzes any remaining chlorosulfonic acid and precipitates the less water-soluble product.

Step 2: Amination of 2-Amino-5-chlorosulfonylbenzoic Acid

The sulfonyl chloride intermediate is then converted to the corresponding sulfonamide by reaction with ammonia.

Mechanism of Amination:

This is a nucleophilic acyl substitution-like reaction where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Experimental Protocol: Synthesis of 2-Amino-5-sulfamoylbenzoic Acid

-

Reaction Setup: The crude 2-amino-5-chlorosulfonylbenzoic acid is suspended in a suitable solvent.

-

Addition of Ammonia: An excess of aqueous ammonia is added to the suspension. The reaction is typically stirred at room temperature.

-

Reaction Monitoring: The conversion can be monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the product is isolated by acidification of the reaction mixture, which precipitates the 2-Amino-5-sulfamoylbenzoic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

Causality of Experimental Choices:

-

Excess Ammonia: Using an excess of ammonia ensures complete conversion of the sulfonyl chloride and also neutralizes the hydrochloric acid byproduct.

-

Acidification for Precipitation: 2-Amino-5-sulfamoylbenzoic acid is amphoteric. Acidification of the basic reaction mixture protonates the carboxylate group, reducing its solubility in the aqueous medium and causing it to precipitate.

Role as a Key Intermediate in Pharmaceutical Synthesis

The true value of 2-Amino-5-sulfamoylbenzoic acid lies in its role as a versatile intermediate for the synthesis of a range of pharmaceuticals. Its functional groups provide handles for diverse chemical transformations.

Synthesis of Furosemide: A Loop Diuretic

Furosemide is a potent loop diuretic widely used in the treatment of edema and hypertension[5]. Its synthesis from a derivative of 2-Amino-5-sulfamoylbenzoic acid is a classic example of nucleophilic aromatic substitution. The starting material for furosemide synthesis is typically 2,4-dichloro-5-sulfamoylbenzoic acid, which can be prepared from 2,4-dichlorobenzoic acid via chlorosulfonation and amination, similar to the synthesis of 2-Amino-5-sulfamoylbenzoic acid[6][7].

Mechanism of Furosemide Synthesis:

The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The furfurylamine acts as a nucleophile, attacking the carbon atom bearing a chlorine atom, which is activated by the electron-withdrawing sulfamoyl and carboxyl groups.

Experimental Protocol: Synthesis of Furosemide

-

Reaction Setup: 2,4-dichloro-5-sulfamoylbenzoic acid is dissolved in a suitable solvent, often in the presence of a base.

-

Addition of Furfurylamine: Furfurylamine is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated to drive the substitution reaction. Reaction times and temperatures can vary depending on the specific patented process, with some methods reporting yields of 35-50%[8].

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the furosemide is precipitated by acidification. The crude product is then collected and purified by recrystallization.

Causality of Experimental Choices:

-

Base: A base is often used to deprotonate the amino group of furfurylamine, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.

-

Heating: The aromatic ring is relatively electron-rich, so energy input in the form of heat is required to overcome the activation energy for the nucleophilic attack.

Synthesis of Bumetanide: Another Potent Diuretic

Bumetanide is another powerful loop diuretic. Its synthesis often starts from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, a derivative of 2-Amino-5-sulfamoylbenzoic acid. A key step in many synthetic routes is the reductive amination of the 3-amino group with butyraldehyde[2][9].

Mechanism of Reductive Amination:

-

Imine Formation: The amino group of the starting material reacts with butyraldehyde to form an intermediate imine (Schiff base). This reaction is often catalyzed by a Lewis acid such as boron trihalide etherate[9].

-

Reduction: The imine is then reduced to the corresponding secondary amine, bumetanide, using a reducing agent such as hydrogen gas with a palladium on carbon catalyst[9].

Experimental Protocol: Synthesis of Bumetanide

-

Reaction Setup: 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, butyraldehyde, a catalyst (e.g., boron trihalide ether), and a solvent are combined in a suitable reactor.

-

Hydrogenation: A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation under pressure[9].

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as TLC or HPLC.

-

Work-up and Purification: Once the reaction is complete, the catalyst is filtered off, and the bumetanide is isolated from the filtrate, often by crystallization.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid activates the carbonyl group of butyraldehyde, making it more susceptible to nucleophilic attack by the amino group.

-

Palladium on Carbon: This is a standard and effective catalyst for the hydrogenation of imines to amines.

Beyond Diuretics: Expanding the Synthetic Utility

The reactivity of 2-Amino-5-sulfamoylbenzoic acid and its derivatives is not limited to the synthesis of diuretics. The presence of the amino, carboxylic acid, and sulfonamide functionalities allows for the creation of a diverse library of compounds with potential applications in various therapeutic areas. For instance, derivatives have been explored as inhibitors of human nucleoside-triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis and cancer[10]. The core structure can also be incorporated into more complex heterocyclic systems, such as benzothiazoles, which are known to exhibit a wide range of biological activities[11].

Conclusion

2-Amino-5-sulfamoylbenzoic acid is a cornerstone intermediate in medicinal chemistry, providing a versatile and readily accessible scaffold for the synthesis of a multitude of biologically active molecules. Its straightforward synthesis from anthranilic acid, coupled with the differential reactivity of its functional groups, allows for the strategic construction of complex molecular architectures. While its role in the development of loop diuretics is well-established, ongoing research continues to unveil new applications for this valuable building block, solidifying its importance in the ongoing quest for novel therapeutics. This guide has provided a comprehensive overview of its synthesis and utility, emphasizing the mechanistic rationale behind the chemical transformations, to empower researchers in their drug discovery and development endeavors.

References

- CN101591276B - Method for preparing bumetanide - Google Patents.

- US5196573A - Process for the preparation of sulfonated anthranilic acids - Google Patents.

-

Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed. Available at: [Link]

-

Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

-

(a) Synthetic route of furosemide; (b) Representative HPLC chromatogram... - ResearchGate. Available at: [Link]

- DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents.

- WO1996012714A1 - Process for the preparation of furosemide - Google Patents.

-

Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - NIH. Available at: [Link]

-

facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat - IJRPC. Available at: [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

-

Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations. Available at: [Link]

-

FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia. Available at: [Link]

-

Benzoic acid, 2-amino-5-(aminosulfonyl)- - PubChem. Available at: [Link]

- Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents.

-

Chlorosulfonic Acid - A Versatile Reagent. Available at: [Link]

- US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents.

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. Available at: [https://chemlabs.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2023_One-Pot_Sulfonamides.pdf]([Link] Macmillan/files/publications/2023_One-Pot_Sulfonamides.pdf)

-

Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine - ResearchGate. Available at: [Link]

- CN115677544A - Preparation method of bumetanide - Google Patents.

-

Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Available at: [Link]

-

Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks | Request PDF. Available at: [Link]

-

Comparing Torsemide with Furosemide: Finally a Mechanistic Approach that Says, “Enough Already” - PMC - NIH. Available at: [Link]

-

Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives - ResearchGate. Available at: [Link]

-

Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations | Request PDF - ResearchGate. Available at: [Link]

- EP0788494B1 - Process for the preparation of furosemide - Google Patents.

-

Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Request PDF - ResearchGate. Available at: [Link]

-

BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID CATALOGUE NUMBE. Available at: [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - NIH. Available at: [Link]

-

Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]

-

What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. ijrpc.com [ijrpc.com]

- 3. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids - Google Patents [patents.google.com]

- 4. Aminobenzioc acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzioc acids and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 8. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]

- 9. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]

- 10. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition of 2-Amino-5-sulfamoylbenzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition of 2-Amino-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of various pharmaceuticals. Given the limited direct research on its thermal degradation, this document synthesizes information from analogous structures, particularly the well-studied diuretic Furosemide, and foundational chemical principles to postulate its decomposition pathways and stability profile. We present a framework for analysis grounded in Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and hyphenated mass spectrometry techniques. Detailed, field-tested protocols are provided for these analytical methods, aimed at equipping researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the thermal stability of this compound. The guide emphasizes the causality behind experimental choices and provides a self-validating system for investigation, ensuring scientific integrity and trustworthiness.

Introduction to 2-Amino-5-sulfamoylbenzoic Acid

2-Amino-5-sulfamoylbenzoic acid (IUPAC Name: 2-amino-5-(aminosulfonyl)benzoic acid) is an organic compound featuring an anthranilic acid core substituted with a sulfamoyl group.[1][2] Its amphoteric nature, arising from the presence of both an acidic carboxylic group and a basic amino group, along with the reactive sulfamoyl moiety, makes it a versatile building block in organic synthesis.[3]

1.1. Chemical Structure and Properties

The molecular structure of 2-Amino-5-sulfamoylbenzoic acid is presented below. Its stability and reactivity are largely dictated by the interplay of its three functional groups: the amino group, the carboxylic acid group, and the sulfamoyl group, all attached to a benzene ring.

Caption: Molecular structure of 2-Amino-5-sulfamoylbenzoic acid.

Table 1: Physicochemical Properties of 2-Amino-5-sulfamoylbenzoic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₄S | [2] |

| Molecular Weight | 216.22 g/mol | [4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 246 °C (with decomposition) | [2][5] |

| CAS Number | 137-65-5 | [2] |

1.2. Synthesis Overview

The primary industrial synthesis of 2-Amino-5-sulfamoylbenzoic acid involves the chlorosulfonation of anthranilic acid (2-aminobenzoic acid). In this reaction, anthranilic acid is treated with chlorosulfonic acid, typically at an elevated temperature such as 80°C, to introduce a sulfonyl chloride group at the 5-position. The resulting intermediate, 2-amino-5-chlorosulfonylbenzoic acid, is then ammonolyzed to yield the final product.[4]

1.3. Significance and Applications

2-Amino-5-sulfamoylbenzoic acid serves as a crucial starting material and intermediate in the pharmaceutical industry.[2] It is a key precursor in the synthesis of loop diuretics, most notably Furosemide.[6] Its structural motifs are of significant interest in medicinal chemistry for the development of new therapeutic agents.

Theoretical Framework for Thermal Decomposition

2.1. Plausible Decomposition Pathways

The thermal degradation of 2-Amino-5-sulfamoylbenzoic acid is likely to proceed through one or more of the following pathways:

-

Decarboxylation: Benzoic acid and its derivatives are known to undergo decarboxylation at high temperatures, typically yielding a benzene derivative and carbon dioxide (CO₂).[7][8] For anthranilic acid, this process can be catalyzed by acid and occurs upon heating above its melting point to produce aniline and CO₂.[9][10] Therefore, a primary expected decomposition event for 2-Amino-5-sulfamoylbenzoic acid is the loss of the carboxyl group.

-

Sulfamoyl Group Degradation: The sulfamoyl group itself can degrade under thermal stress. The thermal decomposition of sulfonamides can be complex, often involving the cleavage of the S-N bond or the C-S bond.[11][12] This could lead to the release of sulfur dioxide (SO₂) and ammonia (NH₃) or related nitrogenous compounds.[13]

-

Intermolecular Condensation: Like many amino acids, heating can cause intermolecular condensation reactions.[7] This could involve the formation of amide linkages between the amino group of one molecule and the carboxylic acid of another, releasing water.

2.2. The Furosemide Analogy: A Predictive Model

The most insightful predictive model for the thermal behavior of 2-Amino-5-sulfamoylbenzoic acid comes from studies on the diuretic Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid). Furosemide shares the same core structure but includes a furfurylamino group at the 2-position and a chlorine atom at the 4-position.

Thermal analysis of Furosemide has shown that its decomposition is initiated by the cleavage of the C-N bond between the benzoic acid core and the furfuryl group.[14] The primary thermal decomposition product is identified as 4-chloro-5-sulfamoylanthranilic acid (saluamine).[14][15] This indicates that the anthranilic acid-sulfamoyl core is relatively stable compared to the exocyclic C-N bond.

Given that 2-Amino-5-sulfamoylbenzoic acid lacks this labile furfurylamino group, it is logical to predict that its core structure will exhibit higher thermal stability than Furosemide. Its decomposition will likely be initiated by either decarboxylation or degradation of the sulfamoyl group at a higher temperature.

Caption: Postulated major thermal decomposition pathways for 2-Amino-5-sulfamoylbenzoic acid.

Experimental Analysis of Thermal Stability

A multi-technique approach is essential for a thorough investigation of the thermal decomposition profile. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary tools for this purpose.

3.1. Thermogravimetric Analysis (TGA)

Principle & Rationale: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive technique for determining the temperatures at which decomposition occurs and quantifying the associated mass loss. This allows for the assessment of thermal stability and the stoichiometry of degradation reactions.

Detailed Experimental Protocol for TGA:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-sulfamoylbenzoic acid into a clean, tared TGA pan (platinum or alumina pans are recommended for high-temperature stability).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to a final temperature of at least 600 °C. A higher final temperature may be necessary to ensure complete decomposition.

-

A heating rate of 10 °C/min is standard for initial screening. Slower or faster rates can be used for kinetic studies.

-

-

Data Acquisition: Record the mass loss (%) and the derivative of the mass loss (DTG) as a function of temperature.

Data Interpretation: The TGA thermogram will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The DTG curve will show peaks corresponding to the maximum rate of mass loss for each decomposition step.

Table 2: Hypothetical TGA Data for 2-Amino-5-sulfamoylbenzoic Acid

| Decomposition Step | Onset Temp (°C) | Peak Temp (DTG) (°C) | Mass Loss (%) | Postulated Loss |

| 1 | ~250 | ~270 | ~20.4 | CO₂ (Decarboxylation) |

| 2 | >300 | ~350 | >37.0 | SO₂ + NH₃ |

Note: The theoretical mass loss for decarboxylation (loss of COOH) is approximately 20.8%. The theoretical loss for the sulfamoyl group (SO₂NH₂) is approximately 36.6%.

3.2. Differential Scanning Calorimetry (DSC)

Principle & Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes. An endothermic event (heat absorbed) often corresponds to melting, while an exothermic event (heat released) can indicate decomposition or crystallization.

Detailed Experimental Protocol for DSC:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-sulfamoylbenzoic acid into a hermetically sealed aluminum pan. An empty sealed pan will be used as the reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) with a purge rate of 20-50 mL/min.

-

Heating Program: Use the same heating rate as the TGA experiment (e.g., 10 °C/min) to allow for direct correlation of thermal events. Heat the sample from ambient temperature to a point beyond the final decomposition temperature observed in TGA.

-

Data Acquisition: Record the heat flow as a function of temperature.

Data Interpretation: The DSC thermogram should be analyzed in conjunction with the TGA data. A sharp endotherm corresponding to the reported melting point around 246 °C is expected, which may be immediately followed by an exothermic or complex endothermic event associated with decomposition, as indicated by the simultaneous mass loss in the TGA curve.

3.3. Hyphenated Techniques: Evolved Gas Analysis (EGA)

Principle & Rationale: To unequivocally identify the gaseous byproducts of decomposition, TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This provides real-time analysis of the evolved gases as the sample is heated, allowing for the confirmation of the proposed decomposition pathways (e.g., release of CO₂, SO₂, NH₃).

Caption: Integrated workflow for the comprehensive thermal analysis of 2-Amino-5-sulfamoylbenzoic acid.

Characterization of Decomposition Products

Identifying both the volatile and non-volatile (residue) products of thermal decomposition is crucial for a complete understanding of the degradation mechanism.

Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing the solid residue after a TGA experiment or after heating the compound in a controlled manner. It allows for the separation and identification of non-volatile degradation products.[16][17][18]

-

Protocol Outline:

-

Heat the sample to a temperature corresponding to the first or second decomposition step observed in TGA.

-

Dissolve the resulting residue in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the solution using a reverse-phase LC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify the molecular weights and fragmentation patterns of the products.

-

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing any volatile or semi-volatile compounds that may have condensed in cooler parts of the TGA apparatus or that can be collected via a thermal desorption unit.[19][20]

-

Spectroscopic Methods (FTIR, Raman, NMR): Infrared and Raman spectroscopy can be used to analyze the functional groups present in the solid residue, providing clues to structural changes.[1][21][22] If decomposition products can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural elucidation.

Implications for Drug Development and Manufacturing

A thorough understanding of the thermal stability of 2-Amino-5-sulfamoylbenzoic acid is critical for:

-

Process Chemistry: Defining safe temperature limits for its synthesis, purification, and drying processes to prevent degradation and impurity formation.[10]

-

Formulation Development: Ensuring that downstream formulation processes, such as granulation, compression, or melt extrusion, do not induce thermal degradation of any residual starting material or related impurities.

-

Stability Studies and Storage: Establishing appropriate storage conditions (temperature and humidity) to ensure the long-term stability and shelf-life of the material.

-

Regulatory Compliance: Providing essential data for regulatory submissions to demonstrate control over the manufacturing process and the quality of the final drug substance.

Conclusion and Future Research

While direct experimental data on the thermal decomposition of 2-Amino-5-sulfamoylbenzoic acid is limited, a scientifically rigorous analysis based on its chemical structure and the behavior of closely related compounds provides a strong predictive framework. It is postulated that the compound is thermally more stable than its derivative, Furosemide, and that its decomposition is likely initiated by decarboxylation, followed by the degradation of the sulfamoyl group at higher temperatures.

Future research should focus on executing the experimental plan detailed in this guide. Specifically, TGA-MS analysis will be invaluable in confirming the identity of the evolved gases and validating the proposed decomposition pathways. Isolation and structural elucidation of the solid residues via LC-MS and NMR will provide a complete picture of the degradation process, offering critical insights for pharmaceutical scientists and developers.

References

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-(aminosulfonyl)-. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). Cas 137-65-5, 2-Aminobenzoic acid-5-sulfonamide. Retrieved from [Link]

-

de Oliveira, M. A. L., & de Matos, J. do R. (2005). Thermal behavior of furosemide. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides.

-

PubChem. (n.d.). 2,4-Bis((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Beyers, A. C., van der Watt, J. G., & Lotter, A. P. (1993). Structure-Solubility Relationship and Thermal Decomposition of Furosemide. Drug Development and Industrial Pharmacy, 19(9), 1077-1091.

- Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387.

-

Rodin, V. V., & Mel'nikov, V. P. (1999). Kinetics of thermal decomposition of sulfur-containing amino acids. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

Chirico, S., & Fiori, J. (2013). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid (FUR). Retrieved from [Link]

-

Lambert, W. E., De Leenheer, A. P., & Lefevere, M. F. (1986). Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]

- Zhang, R., & Chen, G. (2007). Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. Journal of the Chinese Chemical Society, 54(4), 939-944.

- Wang, F., & Chen, P. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(15), 5996-6004.

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

- Uno, T., & Machida, K. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(2), 276-284.

- Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465-476.

- Olczak-Kobza, M., & Cygański, A. (1982). Investigation of thermal decomposition of anthranilates of alkaline earth metals. Journal of Thermal Analysis, 24(2), 281-287.

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

Cagnon, B., et al. (2018). Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves. ResearchGate. Retrieved from [Link]

-

Mary, Y. S., & Balachandran, V. (2014). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Bigeleisen, J., Bothner-By, A. A., & Friedman, L. (1952). The Decarboxylation of Anthranilic Acid. Canadian Journal of Chemistry, 30(8), 625-632.

-

The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

de Oliveira, M. A. L., & de Matos, J. do R. (2005). Thermal behavior of furosemide. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

-

Beyers, A. C., van der Watt, J. G., & Lotter, A. P. (1993). Structure-solubility relationship and thermal decomposition of furosemide. PubMed. Retrieved from [Link]

-

Anthranilic acid drying. (2025). Anthranilic acid drying. Retrieved from [Link]

-

ResearchGate. (2016). Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link]

- Hosoya, H., & Nagakura, S. (1961). Ultraviolet, Infrared, and Raman Spectra of Protonated Carboxylic Acids. Canadian Journal of Chemistry, 39(4), 798-812.

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Raman spectra of benzoic acid, neat (NPLA) and benzoic acid-loaded PLA particles (SPLA 5400 and HPLA 5400). Retrieved from [Link]

-

Khajavi, S. H., Ota, H., & Smith, R. L. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Retrieved from [Link]

-

De Sotto, R. B., & De La Guardia, M. (2014). Analytical Techniques for Furosemide Determination. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2004). Crystal structures of sulfathiazole polymorphs in the temperature range 100–295 K: A comparative analysis. Retrieved from [Link]

-

Quora. (2017). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Retrieved from [Link]

-

MDPI. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. Retrieved from [Link]

-

Patsnap. (n.d.). Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

AZoM. (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-5-sulfamoylbenzoic acid | 137-65-5 | Benchchem [benchchem.com]

- 5. 2-Aminobenzoic acid-5-sulfonamide | 137-65-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Anthranilic acid drying [f-granulator.com]

- 11. akjournals.com [akjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Decomposition Behavior of Sulfamic Acid and Its By Products [eureka.patsnap.com]

- 14. Structure-solubility relationship and thermal decomposition of furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Amino-5-methylbenzoic acid [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journalofchemistry.org [journalofchemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Determination of furosemide in plasma and urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijtsrd.com [ijtsrd.com]

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 2-Amino-5-sulfamoylbenzoic Acid

Introduction: The Analytical Significance of 2-Amino-5-sulfamoylbenzoic Acid

2-Amino-5-sulfamoylbenzoic acid, a key pharmaceutical intermediate and a known impurity in certain diuretic drugs, demands precise and reliable analytical quantification. In the pharmaceutical industry, this compound is recognized as Furosemide impurity A and is also a related compound of Bumetanide.[1][2][3] The stringent regulatory landscape for pharmaceuticals necessitates robust analytical methods to ensure the purity, safety, and efficacy of drug products. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and specificity.

This document provides a comprehensive guide to the HPLC analysis of 2-Amino-5-sulfamoylbenzoic acid, detailing a validated method adapted from pharmacopoeial standards. It is intended for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale underpinning the methodological choices.

Scientific Principles of the HPLC Method

The presented method is a reversed-phase HPLC (RP-HPLC) technique with UV detection. The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Analyte Properties: 2-Amino-5-sulfamoylbenzoic Acid

To develop a robust HPLC method, understanding the physicochemical properties of the analyte is paramount.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₄S | [1] |